Cas no 36171-09-2 (Benzonitrile,4-[(1,1-dimethylethyl)amino]-)

Benzonitrile,4-[(1,1-dimethylethyl)amino]- structure
36171-09-2 structure
Product Name:Benzonitrile,4-[(1,1-dimethylethyl)amino]-
CAS No:36171-09-2
MF:C11H14N2
MW:174.242262363434
CID:323592
PubChem ID:300967
Update Time:2025-05-26

Benzonitrile,4-[(1,1-dimethylethyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,4-[(1,1-dimethylethyl)amino]-
    • 4-(tert-butylamino)benzonitrile
    • AC1L6XEI
    • NSC176884
    • N-tert.-Butyl-p-cyanoanilin
    • p-(N-tert.Butylamino)benzonitril
    • NSC-176884
    • 36171-09-2
    • SCHEMBL11957638
    • AKOS000218412
    • DTXSID20306470
    • Inchi: 1S/C11H14N2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,13H,1-3H3
    • InChI Key: FNQAKODNTREJLJ-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(C#N)=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 174.11582
  • Monoisotopic Mass: 174.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • PSA: 35.82
  • LogP: 2.84168

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Additional information on Benzonitrile,4-[(1,1-dimethylethyl)amino]-

Introduction to Benzonitrile,4-[(1,1-dimethylethyl)amino]- (CAS No. 36171-09-2)

Benzonitrile,4-[(1,1-dimethylethyl)amino]-, with the chemical formula C11H13N, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of a benzonitrile group and a tert-butylamino group imparts distinct reactivity and functionalization possibilities, making it a subject of extensive interest in medicinal chemistry.

The CAS number 36171-09-2 uniquely identifies this compound and distinguishes it from other chemical entities. This numbering system ensures precise identification and classification, which is crucial for academic research, industrial applications, and regulatory compliance. The compound's molecular structure consists of a benzene ring substituted with a nitrile group at the 4-position and an N,N-dimethyl-tert-butylamino group at the 4-position as well. This specific arrangement contributes to its chemical behavior and potential applications in drug development.

In recent years, Benzonitrile,4-[(1,1-dimethylethyl)amino]- has garnered attention due to its role as a key intermediate in the synthesis of bioactive compounds. The benzonitrile moiety is known for its ability to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are pivotal in constructing complex molecular frameworks. Additionally, the tert-butylamino group enhances the compound's stability and influences its electronic properties, making it a versatile building block in organic synthesis.

One of the most compelling aspects of this compound is its utility in pharmaceutical research. The structural features of Benzonitrile,4-[(1,1-dimethylethyl)amino]- make it a suitable candidate for developing novel therapeutic agents. Researchers have explored its potential in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in generating derivatives that interact with enzymes involved in inflammation and cancer progression. These findings highlight the compound's significance in drug discovery efforts aimed at addressing critical health challenges.

The synthesis of Benzonitrile,4-[(1,1-dimethylethyl)amino]- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated benzonitriles or condensation reactions involving appropriate amino compounds. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process. These methodologies underscore the compound's importance in synthetic organic chemistry and its potential for large-scale production.

From an industrial perspective, Benzonitrile,4-[(1,1-dimethylethyl)amino]- represents a valuable asset for chemical manufacturers specializing in fine chemicals and pharmaceutical intermediates. Its structural complexity allows for diverse modifications, enabling the production of a wide range of derivatives with tailored properties. This flexibility is particularly advantageous for companies engaged in contract research and development (CR&D), where custom synthesis of complex molecules is often required. The demand for high-quality intermediates like this one continues to grow as pharmaceutical innovation progresses.

The safety profile of Benzonitrile,4-[(1,1-dimethylethyl)amino]- is another critical consideration in its application across various domains. While this compound does not fall under hazardous or controlled substance classifications, proper handling protocols must be followed to ensure worker safety and environmental protection. Standard laboratory practices such as using personal protective equipment (PPE), working in fume hoods, and adhering to good laboratory practices (GLP) are essential when handling this chemical. These measures align with global standards aimed at minimizing risks associated with chemical substances.

In conclusion,Benzonitrile,4-[(1,1-dimethylethyl)amino]- (CAS No. 36171-09-2) stands as a remarkable example of how structural innovation can drive advancements in chemistry and medicine. Its unique properties make it indispensable in academic research and industrial applications alike. As scientific understanding evolves,Benzonitrile,4-[(1,1-dimethylethyl)amino]- will undoubtedly continue to play a pivotal role in shaping future developments within the pharmaceutical industry and beyond.

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